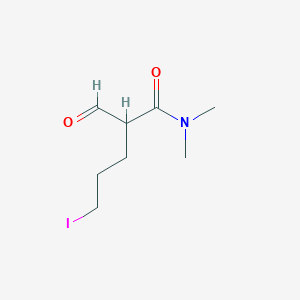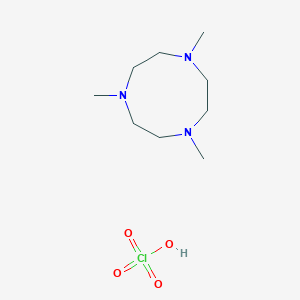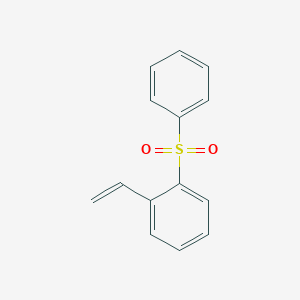
1-(Benzenesulfonyl)-2-ethenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-2-ethenylbenzene is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a benzene ring with an ethenyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Benzenesulfonyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with an appropriate ethenylbenzene derivative under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactions. Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid or sulfuryl chloride. The resulting benzenesulfonyl chloride is then reacted with ethenylbenzene under optimized conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzenesulfonyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Sulfides, thiols
Substitution: Halogenated and nitrated derivatives
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-2-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylbenzene involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological and chemical targets. The ethenyl group can participate in addition reactions, further enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the ethenyl group.
Benzenesulfonyl chloride: A precursor in the synthesis of 1-(Benzenesulfonyl)-2-ethenylbenzene.
p-Toluenesulfonyl chloride: Another sulfonyl compound with a methyl group instead of an ethenyl group
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
109184-48-7 |
|---|---|
Fórmula molecular |
C14H12O2S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-ethenylbenzene |
InChI |
InChI=1S/C14H12O2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h2-11H,1H2 |
Clave InChI |
BVQPSTKQOTWKGP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)
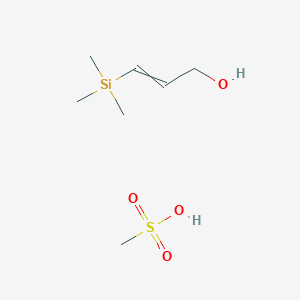
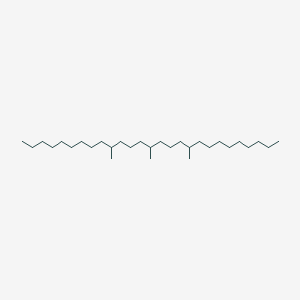
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
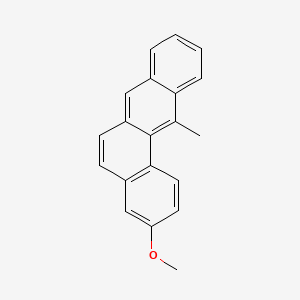
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
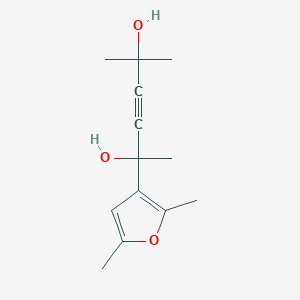
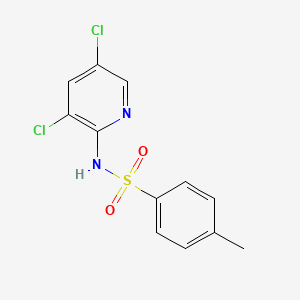
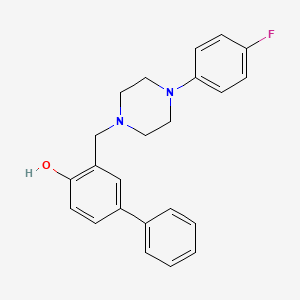
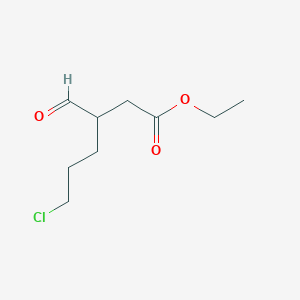
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
